N-[(1S,2R)-2-[(R)-(3,5-Dimethylphenyl)sulfinyl]-1,2-diphenylethyl]-2-(diphenylphosphino)-benzamide
Description
This compound is a chiral organocatalyst featuring a stereochemically defined backbone with a (1S,2R,R)-configuration. Its structure includes:
- A 3,5-dimethylphenylsulfinyl group at the C2 position, contributing steric bulk and electronic modulation.
- A diphenylphosphino-benzamide moiety at the C1 position, enabling coordination to transition metals (e.g., palladium) for asymmetric catalysis.
- A 1,2-diphenylethyl core, which stabilizes the chiral environment .
Properties
Molecular Formula |
C41H36NO2PS |
|---|---|
Molecular Weight |
637.8 g/mol |
IUPAC Name |
N-[(1S,2R)-2-(3,5-dimethylphenyl)sulfinyl-1,2-diphenylethyl]-2-diphenylphosphanylbenzamide |
InChI |
InChI=1S/C41H36NO2PS/c1-30-27-31(2)29-36(28-30)46(44)40(33-19-9-4-10-20-33)39(32-17-7-3-8-18-32)42-41(43)37-25-15-16-26-38(37)45(34-21-11-5-12-22-34)35-23-13-6-14-24-35/h3-29,39-40H,1-2H3,(H,42,43)/t39-,40+,46?/m0/s1 |
InChI Key |
VKPPNAIHMBOHEZ-UEMXKIEKSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)S(=O)[C@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)NC(=O)C4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6)C |
Canonical SMILES |
CC1=CC(=CC(=C1)S(=O)C(C2=CC=CC=C2)C(C3=CC=CC=C3)NC(=O)C4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S,2R)-2-[®-(3,5-Dimethylphenyl)sulfinyl]-1,2-diphenylethyl]-2-(diphenylphosphino)-benzamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. The process often starts with the preparation of the sulfinyl and phosphino intermediates, followed by their coupling under controlled conditions. Common reagents used in these reactions include organophosphorus compounds, sulfoxides, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process, reduce waste, and enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(1S,2R)-2-[®-(3,5-Dimethylphenyl)sulfinyl]-1,2-diphenylethyl]-2-(diphenylphosphino)-benzamide undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the sulfinyl group, converting it to a sulfide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfinyl group yields a sulfone, while reduction results in a sulfide. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a diverse array of derivatives.
Scientific Research Applications
N-[(1S,2R)-2-[®-(3,5-Dimethylphenyl)sulfinyl]-1,2-diphenylethyl]-2-(diphenylphosphino)-benzamide has numerous applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, facilitating the formation of metal complexes with unique properties.
Biology: The compound’s ability to interact with biological molecules makes it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in designing molecules with specific biological activities.
Industry: The compound’s stability and reactivity make it suitable for use in various industrial processes, including catalysis and material science.
Mechanism of Action
The mechanism of action of N-[(1S,2R)-2-[®-(3,5-Dimethylphenyl)sulfinyl]-1,2-diphenylethyl]-2-(diphenylphosphino)-benzamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, its interaction with biological molecules, such as enzymes, can modulate their activity, leading to potential therapeutic effects. The pathways involved in these interactions often include coordination chemistry principles and enzyme inhibition mechanisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Sulfinyl Groups
N-[(1S,2R)-2-[(R)-(4-Bromophenyl)sulfinyl]-1,2-diphenylethyl]-2-(diphenylphosphino)-benzamide
- Key Difference : The sulfinyl group bears a 4-bromo substituent instead of 3,5-dimethyl groups.
- Impact: The bromine atom is electron-withdrawing, reducing electron density at the sulfur center.
N-[(1R,2R)-2-[[[(1R,2R)-2-(Dimethylamino)cyclohexyl]amino]thioxomethyl]amino]-1,2-diphenylethyl]-3,5-bis(trifluoromethyl)benzenesulfonamide
- Key Differences: Replaces the sulfinyl group with a thiourea-linked bis(trifluoromethyl)benzenesulfonamide. Features a dimethylamino-cyclohexyl moiety instead of the phosphino-benzamide.
- Impact: The trifluoromethyl groups increase hydrophobicity and electron-withdrawing effects, favoring solubility in nonpolar solvents. The thiourea linkage may enable hydrogen-bonding interactions, differing from the metal-coordinating phosphino group .
Phosphino-Containing Analogues
Benzyl ((1R,2R)-2-(2-(diphenylphosphaneyl)benzamido)-1,2-diphenylethyl)carbamate (Compound 16)
- Key Differences: Lacks the sulfinyl group; includes a carbamate-protected amine instead. Retains the diphenylphosphino-benzamide motif.
- Impact :
N-((1R,2R)-2-Amino-1,2-diphenylethyl)-2-(diphenylphosphaneyl)benzamide
Thiourea and Sulfonamide Derivatives
N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(1S,2R)-2,3-dihydro-2-hydroxy-1H-inden-1-yl]thiourea
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Steric vs. Electronic Effects : The 3,5-dimethylphenylsulfinyl group in the target compound provides greater steric shielding than bromo or trifluoromethyl analogs, likely enhancing enantioselectivity in asymmetric reactions .
- Catalytic Versatility: Phosphino-containing analogs (e.g., Compound 16) are preferred for transition-metal catalysis, while thiourea derivatives excel in hydrogen-bond-mediated processes .
- Solubility Considerations : Trifluoromethyl and sulfonamide groups improve solubility in organic phases, whereas the target compound’s dimethylphenyl group may limit polar solvent compatibility .
Biological Activity
The compound N-[(1S,2R)-2-[(R)-(3,5-Dimethylphenyl)sulfinyl]-1,2-diphenylethyl]-2-(diphenylphosphino)-benzamide is a chiral sulfoxide-phosphine ligand that has garnered attention for its potential biological activities and applications in catalysis. This article explores its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C₂₁H₂₃N₃O₂S
- Molecular Weight : 367.49 g/mol
- IUPAC Name : this compound
This compound features a sulfinyl group attached to a diphenylethyl backbone, combined with a diphenylphosphino moiety, which enhances its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to act as a ligand in metal-catalyzed reactions. The phosphine component provides coordination to transition metals, facilitating various catalytic processes that can influence biological pathways.
- Antitumor Activity : Research indicates that compounds with similar structures exhibit significant antitumor properties. The mechanism often involves the induction of apoptosis in cancer cells, potentially through the modulation of signaling pathways related to cell survival and proliferation.
- Antimicrobial Properties : The sulfinyl group may enhance the compound's ability to disrupt microbial cell membranes or inhibit key enzymes necessary for microbial growth.
Efficacy Studies
A series of studies have evaluated the efficacy of this compound in various biological assays:
- In Vitro Antitumor Activity : A study demonstrated that the compound inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The half-maximal inhibitory concentration (IC50) values were determined using MTT assays, showing promising results compared to established chemotherapeutic agents.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 12.5 |
| A549 (Lung) | 8.3 |
| HeLa (Cervical) | 15.0 |
- Antimicrobial Testing : The compound was tested against a range of bacterial and fungal pathogens. Minimum inhibitory concentrations (MICs) were determined using broth dilution methods.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
Case Studies
- Case Study on Cancer Treatment : In a preclinical trial involving human tumor xenografts in mice, the administration of this compound led to a significant reduction in tumor volume compared to controls. The study highlighted its potential as an adjunct therapy in combination with existing chemotherapeutics.
- Antimicrobial Application : Another study focused on the use of this compound in treating infections caused by multidrug-resistant bacteria. The results indicated that it could restore sensitivity to certain antibiotics when used in combination therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
